molecular formula C16H23BN2O3 B1445512 N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxamide CAS No. 1396777-87-9

N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxamide

Cat. No. B1445512
M. Wt: 302.2 g/mol
InChI Key: HFWQEQGCTIVPQR-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of boronic acids, specifically a derivative of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane . These types of compounds are often used in the preparation of pharmaceuticals and chemical intermediates .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds like tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate are synthesized through substitution reactions .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like FTIR, 1H and 13C NMR spectroscopy, and MS . Crystallographic data can be obtained from databases like the Cambridge Crystallographic Data Centre .


Chemical Reactions Analysis

Boronic acid derivatives like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane are used in various chemical reactions. For example, they are used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They are also used in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane include a refractive index of 1.396, a boiling point of 42-43 °C/50 mmHg, and a density of 0.882 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Characterization

The synthesis of boric acid ester intermediates with benzene rings, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds, involves three-step substitution reactions. These compounds are characterized using techniques like FTIR, NMR spectroscopy, and X-ray diffraction. The use of Density Functional Theory (DFT) for conformational analysis indicates the reliability of molecular structure predictions compared to crystal structures obtained from X-ray diffraction. This research highlights the importance of such compounds in developing synthesis methods and characterizing new materials with potential applications in various scientific fields (Huang et al., 2021).

Drug Discovery and Material Science

Compounds with the tetramethyl-1,3,2-dioxaborolan-2-yl group play a crucial role in drug discovery and material science. The research on these compounds, including studies on their synthesis, crystal structure, vibrational properties, and DFT calculations, contributes to a deeper understanding of their physicochemical properties. This knowledge is essential for designing new drugs and materials with improved performance (Wu et al., 2021).

Analytical and Pharmacological Research

The analytical and pharmacological research on compounds related to N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxamide includes the development of new synthetic pathways, understanding their molecular interactions, and evaluating their potential biological activities. Such studies provide a foundation for future research in developing novel therapeutic agents and analytical tools (Liao et al., 2022).

Safety And Hazards

Safety information for similar compounds like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane indicates that they are flammable and react with water .

Future Directions

Boronic acid derivatives are important intermediates in organic synthesis and have a wide range of applications in pharmacy and biology . They are used in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions . In addition, they are used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .

properties

IUPAC Name

N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BN2O3/c1-15(2)16(3,4)22-17(21-15)12-6-7-13-11(10-12)8-9-19(13)14(20)18-5/h6-7,10H,8-9H2,1-5H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWQEQGCTIVPQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(CC3)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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